Physical and chemical properties of Perfluorosuberic acid.
Physical and chemical properties of Perfluorosuberic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorosuberic acid (PFSA), a fully fluorinated dicarboxylic acid, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the unique properties imparted by the carbon-fluorine bond, PFSA and other PFAS compounds have seen widespread industrial use and are now recognized as persistent environmental contaminants. This technical guide provides an in-depth overview of the known physical and chemical properties of Perfluorosuberic acid. It details experimental protocols for its analysis and explores its potential interactions with cellular signaling pathways, drawing on data from structurally similar perfluoroalkyl acids (PFAAs). This document is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.
Introduction
Perfluorosuberic acid (PFSA), also known as dodecafluoro-1,8-octanedioic acid, is a dicarboxylic acid where all hydrogen atoms on the carbon chain have been substituted with fluorine atoms. This high degree of fluorination results in a molecule with high thermal and chemical stability. As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFSA is of increasing interest due to its environmental persistence and potential for bioaccumulation. Understanding its fundamental physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and for developing effective analytical and remediation strategies.
Physical and Chemical Properties
The physicochemical properties of Perfluorosuberic acid are summarized in the table below. While experimental data for some properties are limited, the provided values are based on available literature and estimations from closely related compounds.
| Property | Value | Reference |
| IUPAC Name | Dodecafluoro-1,8-octanedioic acid | |
| Synonyms | Perfluorosuberic acid, Dodecafluorosuberic acid | |
| CAS Number | 678-45-5 | [1] |
| Molecular Formula | C₈H₂F₁₂O₄ | [1] |
| Molecular Weight | 390.08 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 139-144 °C | [1] |
| Boiling Point | 205 °C at 60 mmHg | [1] |
| Density | Data not available | |
| Water Solubility | Expected to have low to moderate solubility | |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | [2] |
| pKa | Predicted to be a strong acid (pKa < 1) | [3][4][5] |
Experimental Protocols
The analysis of Perfluorosuberic acid, like other PFAS, typically requires sensitive analytical techniques due to its presence at trace levels in environmental and biological matrices. The following are generalized protocols for the detection and quantification of PFAAs, which can be adapted for Perfluorosuberic acid.
Sample Preparation for Biological and Environmental Samples
Objective: To extract and concentrate Perfluorosuberic acid from complex matrices such as water, soil, or biological tissues.
Methodology: Solid-Phase Extraction (SPE) is a common technique.
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Sample Pre-treatment: Water samples are typically filtered. Soil and tissue samples require an initial extraction with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation or filtration to separate the liquid extract.
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SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and deionized water.
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Sample Loading: The pre-treated sample extract is loaded onto the conditioned SPE cartridge.
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Washing: The cartridge is washed with a mild solvent (e.g., a methanol/water mixture) to remove interferences.
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Elution: The retained Perfluorosuberic acid is eluted from the cartridge using a stronger basic solvent, such as ammoniated methanol.
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Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of Perfluorosuberic acid in the prepared sample extract.[6][7][8][9]
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
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Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient elution is typically employed with a mixture of water and methanol or acetonitrile, both amended with a modifier like ammonium acetate or acetic acid to improve peak shape and ionization efficiency.
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Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL of the concentrated extract.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.
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Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Perfluorosuberic acid. The precursor ion would be [M-H]⁻.
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Calibration: A calibration curve is generated using a series of known concentration standards of Perfluorosuberic acid. An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response.
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Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To convert the non-volatile Perfluorosuberic acid into a volatile derivative suitable for GC-MS analysis.[10][11][12]
Methodology: Esterification is a common derivatization method.
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Esterification: The carboxyl groups of Perfluorosuberic acid in the dried extract are converted to esters (e.g., methyl or isobutyl esters) by reacting with an appropriate reagent (e.g., diazomethane or isobutyl chloroformate).[11]
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Extraction of Derivatives: The resulting esters are extracted into a non-polar solvent like hexane.
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Analysis by GC-MS:
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Injection: The derivatized sample is injected into the GC.
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Separation: The volatile esters are separated on a capillary column (e.g., DB-5ms).
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Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the Perfluorosuberic acid ester are monitored for quantification.
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Signaling Pathways and Biological Interactions
While direct studies on the biological effects of Perfluorosuberic acid are limited, the broader class of long-chain perfluorinated carboxylic acids has been shown to interact with several key cellular signaling pathways. Based on its structural similarity to well-studied PFAAs like perfluorooctanoic acid (PFOA), it is plausible that Perfluorosuberic acid may exert its biological effects through similar mechanisms.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A primary mode of action for many PFAAs is the activation of the nuclear receptor PPARα.[13][14][15][16][17][18] Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism and transport.
Caption: Hypothesized PPARα activation pathway by Perfluorosuberic Acid.
Induction of Apoptosis
Studies on PFOA have demonstrated its ability to induce apoptosis (programmed cell death) in various cell types, including liver and pancreatic cells.[19][20][21][22][23] This process can be initiated through pathways involving the tumor suppressor protein p53 and endoplasmic reticulum (ER) stress.
References
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- 13. Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids: a comparison of human, mouse, and rat peroxisome proliferator-activated receptor-alpha, -beta, and -gamma, liver X receptor-beta, and retinoid X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
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